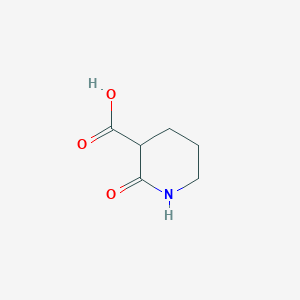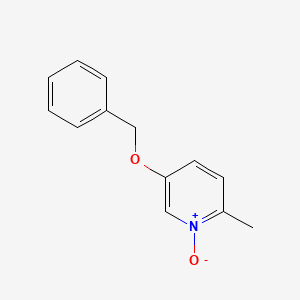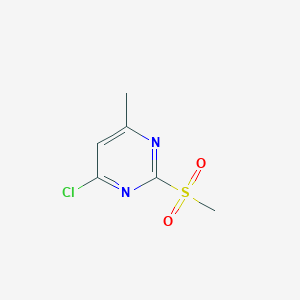![molecular formula C7H12N2O2 B1314034 1,4-二氮杂双环[2.2.2]辛烷-2-羧酸 CAS No. 363191-14-4](/img/structure/B1314034.png)
1,4-二氮杂双环[2.2.2]辛烷-2-羧酸
描述
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid, also known as DABCO, is a colorless solid that is a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis . It is also used as an anti-fade reagent in fluorescence microscopy .
Synthesis Analysis
DABCO has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity . It functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .科学研究应用
聚氨酯催化剂
DABCO作为聚氨酯生产中的催化剂,聚氨酯被广泛用于从泡沫和涂料到粘合剂和弹性体的各种产品 .
Balis-Hillman反应催化剂
它作为Balis-Hillman反应的催化剂,该反应是一种有机反应,用于在各种有机化合物的合成中生成碳-碳键 .
络合配体和路易斯碱
DABCO由于其提供一对电子的能力而被用作络合配体和路易斯碱,这对许多化学反应至关重要 .
染料激光器
该化合物在染料激光器中得到应用,它用于其有助于稳定激光染料的特性 .
荧光显微镜
在荧光显微镜中,DABCO用于安装样品。 它作为一种抗褪色试剂,清除荧光团激发过程中产生的自由基,从而随着时间的推移保留样品的荧光 .
哌嗪衍生物的合成
DABCO被用作合成哌嗪衍生物的起始原料,哌嗪衍生物在制药和其他化学工业中很重要 .
氢键结构基序
作用机制
Target of Action
The primary target of 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid, also known as DABCO, is the organic transformations in chemical reactions . It is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .
Mode of Action
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid interacts with its targets by acting as a strong nucleophile and a good leaving group in aliphatic and aromatic nucleophilic substitution reactions . It initiates its attack at the activated double bond, leading to its interaction with the carbonyl group .
Biochemical Pathways
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid affects various biochemical pathways. It is used for a range of organic transformations, including C-H functionalization, formation of hetero-hetero bonds, rearrangements, the synthesis of heterocyclic compounds, cyclizations, and annulations .
Pharmacokinetics
The ADME properties of 1,4-Diazabicyclo[22It is known that dabco is hygroscopic and has good solubility in many polar, as well as nonpolar solvents . Its solubility in water at 25°С is 45 g, in ethanol – 77 g, and in phenol – 51 g in 100 g of solvent . These properties may impact its bioavailability.
Result of Action
The molecular and cellular effects of 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid’s action are primarily seen in its role as a catalyst for many organic transformations . It is used in the synthesis of heterocyclic compounds and as a building block for the preparation of 1,4-disubstituted piperazines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid. It must be stored under an inert gas atmosphere in a refrigerator due to its high hygroscopicity, the tendency of sublimation at room temperature, and the reactivity toward CO2 and air moisture . Incompatible materials, ignition sources, dust generation, excess heat, exposure to moist air or water can affect its stability .
生化分析
Biochemical Properties
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid plays a crucial role in biochemical reactions due to its strong nucleophilic nature. It interacts with various enzymes, proteins, and other biomolecules, facilitating a range of biochemical transformations. For instance, it is known to interact with enzymes involved in the synthesis of heterocyclic compounds, such as piperazines . The compound’s ability to act as a nucleophile allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with electrophilic centers on biomolecules. This interaction can lead to the formation of new chemical bonds, altering the structure and function of the target biomolecules.
Cellular Effects
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with enzymes and proteins can modulate the activity of these biomolecules, leading to changes in cellular function . Additionally, the compound’s ability to form covalent bonds with biomolecules can result in the modification of protein structures, potentially impacting their function and stability. These effects can influence cellular processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid involves its strong nucleophilic properties. The compound can form covalent bonds with electrophilic centers on biomolecules, leading to the formation of new chemical bonds. This interaction can result in the inhibition or activation of enzymes, depending on the nature of the target biomolecule . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its reactivity can lead to the formation of degradation products over time . These degradation products can have different biochemical properties and may influence cellular function in distinct ways. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, including changes in gene expression and protein function.
Dosage Effects in Animal Models
The effects of 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid in animal models can vary with different dosages. At low doses, the compound can modulate enzyme activity and cellular function without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels. These findings highlight the importance of careful dosage control in experimental settings to avoid adverse effects.
Metabolic Pathways
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic transformations can influence the compound’s biochemical properties and its effects on cellular function. For example, the compound can be metabolized into derivatives that retain its nucleophilic properties, allowing it to participate in further biochemical reactions. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be actively transported across cellular membranes by specific transporters, facilitating its accumulation in certain cellular compartments. Additionally, binding proteins can sequester the compound within specific tissues, influencing its localization and concentration. These interactions can affect the compound’s biochemical properties and its impact on cellular function.
Subcellular Localization
The subcellular localization of 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid can influence its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, the compound can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be directed to the cytoplasm, where it can interact with metabolic enzymes and influence cellular metabolism. The compound’s subcellular localization can therefore play a crucial role in determining its biochemical effects.
属性
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7(11)6-5-8-1-3-9(6)4-2-8/h6H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCABINPROMHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498824 | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363191-14-4 | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone](/img/structure/B1313962.png)
![3-methoxybenzo[cd]indol-2(1H)-one](/img/structure/B1313963.png)

![3',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B1313967.png)

![6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1313971.png)




![3-[(2-Trifluoromethyl)phenyl]-1-propene](/img/structure/B1313986.png)
